(2-Iodophenyl)glycine
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Overview
Description
(2-Iodophenyl)glycine is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol It is a derivative of glycine, where the hydrogen atom in the phenyl ring is substituted by an iodine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)glycine can be achieved through several methods. One common approach involves the iodination of phenylglycine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the ortho position of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (2-Iodophenyl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed:
Scientific Research Applications
(2-Iodophenyl)glycine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Iodophenyl)glycine involves its interaction with molecular targets through its iodine atom and glycine moiety. The iodine atom can participate in halogen bonding, while the glycine moiety can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Iodobiphenyl: Similar in structure but lacks the glycine moiety, making it less versatile in biological applications.
2-Iodopyridine: Contains a pyridine ring instead of a phenyl ring, leading to different chemical reactivity and applications.
Uniqueness: (2-Iodophenyl)glycine’s unique combination of an iodine-substituted phenyl ring and a glycine moiety provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(2-Iodophenyl)glycine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of an iodine atom on the phenyl ring. Its structural formula can be represented as follows:
This compound exhibits properties typical of both amino acids and halogenated aromatic compounds, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : this compound has been shown to interact with various neurotransmitter receptors, particularly in the central nervous system. It may act as an antagonist or modulator at certain receptor sites, influencing neurotransmission and synaptic plasticity.
- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, possibly through the modulation of oxidative stress and apoptosis in neuronal cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Methodology | Results |
---|---|---|---|
Study 1 | Neuroprotection | In vitro assays | Reduced apoptosis in neuronal cells |
Study 2 | Anti-inflammatory | Animal model | Decreased cytokine levels in colitis model |
Study 3 | Receptor modulation | Binding assays | Inhibition of receptor activity at specific concentrations |
Case Studies
- Neuroprotection in Ischemic Models : A study investigated the neuroprotective effects of this compound in an ischemic model using rat cortical neurons. The results indicated that treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups.
- Inflammatory Bowel Disease (IBD) : In a mouse model of IBD, administration of this compound resulted in a significant reduction in disease severity. The compound was found to lower levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for IBD.
- Pain Management : Research has also explored the analgesic properties of this compound. In a pain model induced by formalin injection, animals treated with the compound exhibited reduced pain responses compared to untreated controls, indicating its potential utility in pain management therapies.
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-(2-iodoanilino)acetic acid |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
InChI Key |
DMFDBHLNZBNGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)O)I |
Origin of Product |
United States |
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